molecular formula C15H12F3N3O B5252147 3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol

3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol

Cat. No.: B5252147
M. Wt: 307.27 g/mol
InChI Key: NETNYISMEXFFMH-UHFFFAOYSA-N
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Description

3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-2-pyridin-2-yl-4H-pyrazol-3-ol: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.

    3-phenyl-5-(trifluoromethyl)-4H-pyrazol-3-ol: Lacks the pyridinyl group, which may influence its biological activity.

    2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol: Lacks the phenyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the phenyl, pyridinyl, and trifluoromethyl groups in 3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol makes it unique compared to other pyrazole derivatives

Properties

IUPAC Name

3-phenyl-2-pyridin-2-yl-5-(trifluoromethyl)-4H-pyrazol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O/c16-15(17,18)12-10-14(22,11-6-2-1-3-7-11)21(20-12)13-8-4-5-9-19-13/h1-9,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETNYISMEXFFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1(C2=CC=CC=C2)O)C3=CC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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